6-Cyano-2-naphthyl trifluoromethanesulfonate

Übersicht

Beschreibung

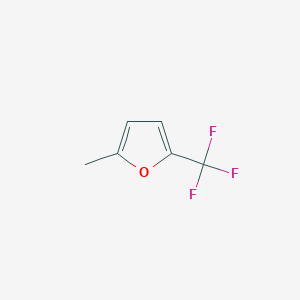

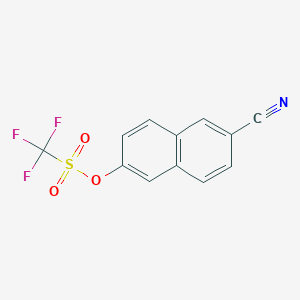

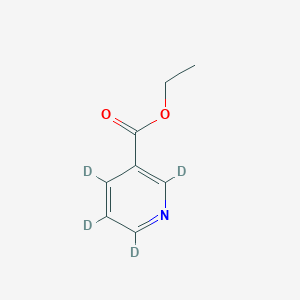

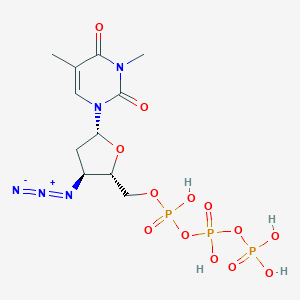

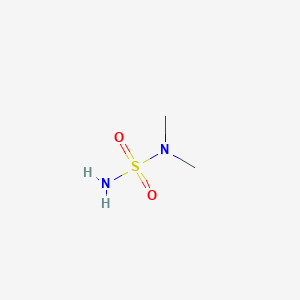

6-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 145369-29-5 . It has a molecular weight of 301.25 and its molecular formula is C12H6F3NO3S . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 6-Cyano-2-naphthyl trifluoromethanesulfonate has been reported in several ways . One method involves the use of triethylamine and dichloromethane at 20℃ . Another method uses pyridine and dichloromethane at 20℃ . Yet another method involves the use of trimethylsilylacetylene .Molecular Structure Analysis

The InChI Code of 6-Cyano-2-naphthyl trifluoromethanesulfonate is 1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H . The InChI key is HCBCJAFWOBCSRJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Cyano-2-naphthyl trifluoromethanesulfonate is a solid compound . It is stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

- Nematic Phase Stability and Birefringence : 6-Cyano-2-naphthyl trifluoromethanesulfonate is used in the synthesis of nematogenic materials with high nematic phase stability and optical birefringence. These materials incorporate a 2,6-disubstituted naphthyl moiety and show birefringences with values between 0.26 and 0.42, indicating significant potential for liquid crystal applications (Hird et al., 1993).

Chemical Synthesis

- Synthesis of Naphthyl Alkyl and Aryl Sulfides : The compound plays a role in the synthesis of naphthyl alkyl and aryl sulfides. Its reaction with naphthols in the presence of trifluoromethanesulfonic acid yields these sulfides in good yields, demonstrating its versatility in organic synthesis (Nakazawa et al., 1989).

Derivatizing Agents

- Derivatizing Agent for HPLC Analysis : As a derivatizing agent, it shows potential for use in high-performance liquid chromatography (HPLC) analysis of betaines. Certain trifluoromethanesulfonates, including those with a 2'-naphthyl structure, are suitable for use with UV and fluorescence detectors in analytical chemistry (Happer et al., 2004).

Labeling Reagents

- Labeling Reagent for Carboxylic Acids : In chromatography, a related compound, 2-(6,7-dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate, is synthesized and used as a sensitive and reactive labeling reagent for carboxylic acids, improving detection limits in liquid chromatography (Tanaka et al., 1994).

Chemical Reactions

- Interaction with Naphthalene : The action of trifluoromethanesulfonic acid on naphthalene produces a complex mixture of products, demonstrating the reactivity of this compound in organic transformations (Launikonis et al., 1993).

Photochemistry

- Super Photoacids Research : Research into "super" photoacids includes the study of the effect of fluoroalkanesulfonyl groups on 2-naphthol's photoacidity. These groups are expected to enhance photoacidity more than cyano- and methanesulfonyl groups, adding to the understanding of photochemical properties (Clower et al., 2002).

Reactivity Studies

- Reactivity in Chemical Synthesis : Studies on reactivity have shown its utility in the synthesis of compounds like 5-CF3SO3-B10H13, and it demonstrates diverse reactivity with alcohols, olefins, and other organic compounds, expanding its applications in chemical synthesis (Berkeley et al., 2014).

Catalysis

- Lewis Acid Catalyst in Acylation : Scandium trifluoromethanesulfonate, a related compound, serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides, demonstrating the catalytic potential of trifluoromethanesulfonate derivatives (Ishihara et al., 1996).

Environmental Applications

- Tracers in Geothermal Reservoirs : Polyaromatic sulfonates, which include naphthalene derivatives, have been used as tracers in geothermal reservoirs. Their stability and detectability at high temperatures make them useful in studying geothermal systems (Rose et al., 2001).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . The hazard statements associated with it are H302-H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P264-P270-P280-P301+P312-P305+P351+P338-P310-P330-P501, which provide instructions for handling, storage, and disposal .

Eigenschaften

IUPAC Name |

(6-cyanonaphthalen-2-yl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBCJAFWOBCSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573889 | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-2-naphthyl trifluoromethanesulfonate | |

CAS RN |

145369-29-5 | |

| Record name | 6-Cyano-2-naphthyl trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanonaphthalen-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)